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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties

of aqueous arsenous acid (H₃AsO₃). Arsenous acid, the hydrated form of arsenic trioxide, is

a compound of significant interest in environmental science, toxicology, and pharmacology due

to its prevalence and biological activity. A thorough understanding of its thermodynamic

behavior in aqueous solutions is crucial for predicting its speciation, reactivity, and fate in both

natural and biological systems. This document summarizes key thermodynamic data, outlines

the experimental methods used for their determination, and provides visual representations of

its chemical behavior.

Core Thermodynamic Data
The thermodynamic properties of aqueous arsenous acid have been the subject of numerous

studies, leading to a critically evaluated dataset. The following tables summarize the standard

Gibbs free energy of formation (ΔGf°), standard enthalpy of formation (ΔHf°), and standard

molar entropy (S°) for aqueous arsenous acid at 298.15 K (25 °C) and 1 bar. The values

presented are based on a critical review of the available literature, with a particular emphasis

on the comprehensive analysis by Nordstrom, Majzlan, & Königsberger (2014).

Table 1: Standard Thermodynamic Properties of Aqueous Arsenous Acid (H₃AsO₃) at 298.15

K and 1 bar
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Thermodynamic
Property

Value Units Reference

Standard Gibbs Free

Energy of Formation

(ΔGf°)

-639.85 ± 0.5 kJ·mol⁻¹ [1]

Standard Enthalpy of

Formation (ΔHf°)
-740.00 ± 1.0 kJ·mol⁻¹ [2]

Standard Molar

Entropy (S°)
203.7 ± 0.5 J·K⁻¹·mol⁻¹ [1][2]

These values are fundamental for calculating the equilibrium constants of reactions involving

arsenous acid and for predicting the spontaneity of such processes under standard

conditions.

Acid Dissociation and Speciation
Arsenous acid is a weak triprotic acid, although in most environmentally and physiologically

relevant pH ranges, only the first dissociation is significant. The speciation of arsenous acid is

critically dependent on the pH of the aqueous solution. The equilibrium reactions and their

corresponding dissociation constants (pKa) are essential for understanding its chemical form

and bioavailability.

Table 2: Dissociation Constants (pKa) of Aqueous Arsenous Acid at 25 °C

Dissociation Step Reaction pKa Reference

First (pKa₁)
H₃AsO₃(aq) ⇌

H₂AsO₃⁻(aq) + H⁺(aq)
9.22 - 9.25 [3][4]

Second (pKa₂)
H₂AsO₃⁻(aq) ⇌

HAsO₃²⁻(aq) + H⁺(aq)
~12.10 [4]

Third (pKa₃)
HAsO₃²⁻(aq) ⇌

AsO₃³⁻(aq) + H⁺(aq)
~13.40 [4]
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The first dissociation constant (pKa₁) is the most critical for typical aqueous systems. Below a

pH of about 9.2, the neutral, undissociated arsenous acid molecule (H₃AsO₃) is the

predominant species.[5] This has significant implications for its transport across biological

membranes.

The first dissociation constant of arsenous acid is also temperature-dependent. As

temperature increases, the pKa₁ value decreases, indicating that arsenous acid becomes a

stronger acid at higher temperatures.

Table 3: Temperature Dependence of the First Dissociation Constant (pKa₁) of Arsenous Acid

Temperature (°C) pKa₁

25 9.25

50 8.90

100 8.25

150 7.80

200 7.40

250 7.21

300 7.11

(Data from Zakaznova-Herzog et al., 2006)[3]

Experimental Protocols for Thermodynamic Data
Determination
The thermodynamic data presented in this guide are derived from a variety of experimental

techniques. While detailed, step-by-step protocols are specific to each laboratory and

publication, the fundamental principles of these methods are outlined below.

Calorimetry
Calorimetry is a primary method for the direct measurement of heat changes associated with

chemical reactions, allowing for the determination of enthalpies of formation and reaction.
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Solution and Combustion Calorimetry: For aqueous species, solution calorimetry is often

employed. This involves measuring the heat change when a substance dissolves in a

solvent. For arsenous acid, the heat of solution of arsenic trioxide (As₂O₃) in water has

been a key measurement.[2] By combining this with the known enthalpy of formation of the

solid, the enthalpy of formation of the aqueous species can be calculated. Combustion

calorimetry, while more common for organic compounds, can be used in a series of reactions

to determine the enthalpy of formation of inorganic compounds.

Solubility Measurements
The determination of a substance's solubility at different temperatures can provide valuable

thermodynamic information.

Temperature-Dependent Solubility Studies: By measuring the solubility of a sparingly soluble

solid (like arsenolite, the cubic form of As₂O₃) in water at various temperatures, the van 't

Hoff equation can be used to determine the enthalpy of solution (ΔH°_soln).[2] From the

solubility at a specific temperature, the equilibrium constant for the dissolution reaction can

be calculated, which in turn allows for the determination of the standard Gibbs free energy of

reaction (ΔG°_r).

Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa values of acids and

bases.

Procedure: A solution of the acid (in this case, arsenous acid) is titrated with a strong base

of known concentration.[6][7] The pH of the solution is monitored throughout the titration

using a calibrated pH electrode. The pKa is determined from the pH at the half-equivalence

point on the resulting titration curve.[8] For accurate measurements, the ionic strength of the

solution is typically held constant, and the solution is purged with an inert gas to remove

dissolved carbon dioxide.[6]

Electrochemical Methods
Electrochemical cells can be used to determine the Gibbs free energy of reactions.
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Electromotive Force (EMF) Measurements: By constructing an electrochemical cell where

the reaction of interest is the overall cell reaction, the standard Gibbs free energy of the

reaction can be calculated from the measured standard cell potential (E°_cell) using the

equation ΔG° = -nFE°_cell, where n is the number of moles of electrons transferred and F is

the Faraday constant. Such methods have been used to determine the free energy

difference between different solid forms of arsenic trioxide, which is crucial for calculating the

properties of the aqueous species.[2]

Visualizations
Speciation of Aqueous Arsenous Acid
The following diagram illustrates the distribution of arsenous acid species as a function of pH,

based on the pKa values provided in Table 2.

Speciation of Aqueous Arsenous Acid vs. pH
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Caption: Predominant species of arsenous acid in aqueous solution at different pH ranges.
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Generalized Experimental Workflow for Thermodynamic
Data Determination
This diagram outlines a generalized workflow for the experimental determination of the

thermodynamic properties of an aqueous species like arsenous acid.

Generalized Experimental Workflow for Thermodynamic Data
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Caption: A conceptual workflow for determining the key thermodynamic properties of aqueous

arsenous acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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